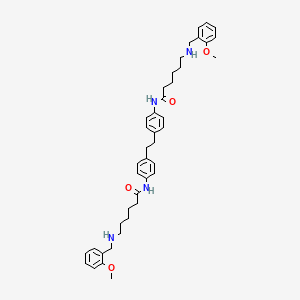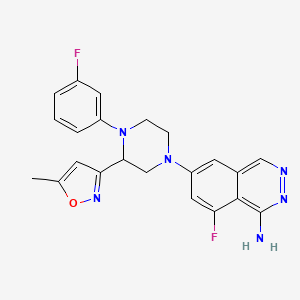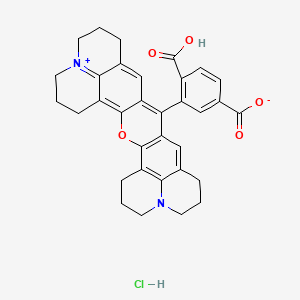
6-ROX (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-ROX (hydrochloride) is synthesized through a series of chemical reactions involving the modification of rhodamine derivatives. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 6-ROX (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound. The final product is purified through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-ROX (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The carboxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of 6-ROX (hydrochloride) with modified functional groups, which can be used for different applications in scientific research .
Aplicaciones Científicas De Investigación
6-ROX (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in labeling oligonucleotides for DNA sequencing and FRET imaging.
Medicine: Utilized in diagnostic procedures to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-ROX (hydrochloride) involves its ability to absorb light at a specific wavelength (568 nm) and emit fluorescence at the same wavelength. This property makes it an effective fluorescent marker for detecting and quantifying biomolecules. The compound interacts with molecular targets through covalent bonding, allowing it to label specific sites on oligonucleotides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
6-Carboxyfluorescein (6-FAM): Another fluorescent dye used for similar applications but with different excitation and emission wavelengths.
Tetramethylrhodamine (TAMRA): A rhodamine derivative with distinct spectral properties.
Rhodamine B: A widely used fluorescent dye with different chemical properties compared to 6-ROX (hydrochloride).
Uniqueness
6-ROX (hydrochloride) is unique due to its specific excitation and emission wavelengths, making it highly suitable for FRET imaging and automated DNA sequencing. Its stability and reactivity with amine groups further enhance its utility in various scientific applications .
Propiedades
Fórmula molecular |
C33H31ClN2O5 |
|---|---|
Peso molecular |
571.1 g/mol |
Nombre IUPAC |
4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C33H30N2O5.ClH/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);1H |
Clave InChI |
HYKDMQKZQYLGAN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


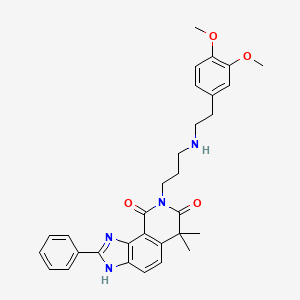
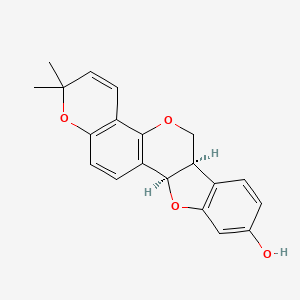
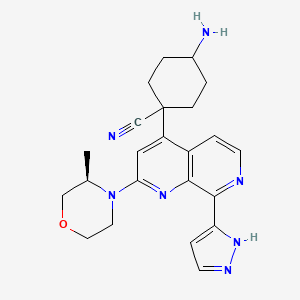
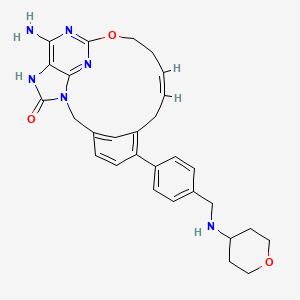
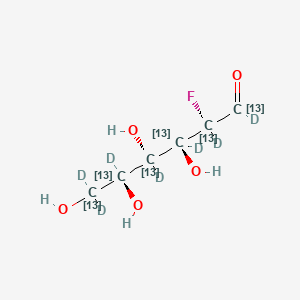
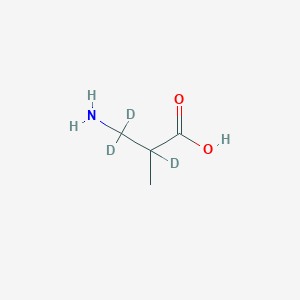
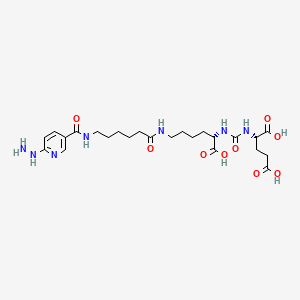
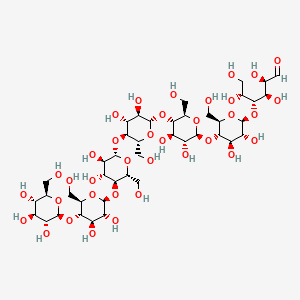
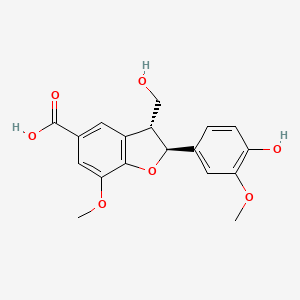

![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)
furan-6-yl] nitrate](/img/structure/B12391928.png)
